3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
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Overview
Description
3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acylating agents followed by cyclization. For instance, the reaction of pyrrole with acyl bromides in the presence of a base can yield the desired pyrrolo[1,2-a]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazines: Similar in structure but with different electronic properties and reactivity.
Indole derivatives: Share a similar heterocyclic core but differ in their biological activity and applications.
Uniqueness
3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of the hydroxy and carboxylic acid ester groups.
Properties
IUPAC Name |
ethyl 3-hydroxypyrrolo[1,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-3-4-9-11-5-7(13)6-12(8)9/h3-6,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHWZHCXEFFTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=C(C=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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